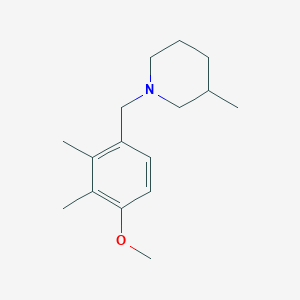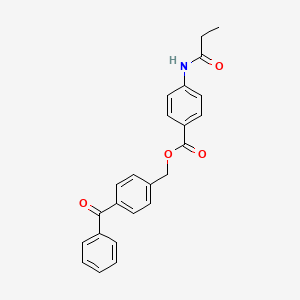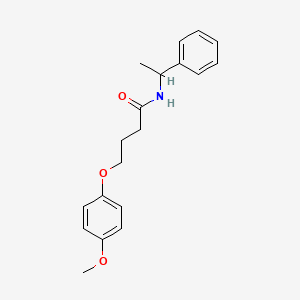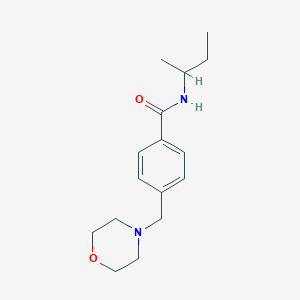
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide, also known as FN-TMBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. In
Mechanism of Action
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide reacts with ROS, specifically singlet oxygen, through a nucleophilic addition reaction, forming a sulfonamide adduct. This reaction produces a fluorescent signal that can be detected using fluorescence microscopy. The reaction is selective for singlet oxygen and does not react with other ROS such as hydrogen peroxide or superoxide.
Biochemical and Physiological Effects
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide has been shown to have low toxicity and does not interfere with cellular metabolism or function. It has been used to study the role of ROS in various biological processes such as apoptosis, inflammation, and aging. N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide has also been used to study the efficacy of antioxidants in reducing ROS levels in cells and tissues.
Advantages and Limitations for Lab Experiments
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide has several advantages for laboratory experiments, including its high selectivity for singlet oxygen, low toxicity, and ability to produce a fluorescent signal that can be detected using fluorescence microscopy. However, its use is limited to studying the role of singlet oxygen in biological systems, and it cannot be used to study other ROS such as hydrogen peroxide or superoxide.
Future Directions
Future research on N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide could focus on developing new methods for synthesizing the compound, improving its selectivity for singlet oxygen, and expanding its use to study other ROS. N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide could also be used to study the role of ROS in diseases such as cancer, Alzheimer's disease, and Parkinson's disease, and to develop new therapies for these diseases. Additionally, N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide could be used to study the efficacy of antioxidants in reducing ROS levels in vivo and in clinical trials.
Synthesis Methods
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide can be synthesized using various methods, including the reaction of 2-fluoro-5-nitroaniline with 2,3,5,6-tetramethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine and a solvent such as dichloromethane or acetonitrile. The product is then purified using column chromatography or recrystallization.
Scientific Research Applications
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide has been extensively studied for its potential use as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide has been shown to selectively react with ROS, producing a fluorescent signal that can be detected using fluorescence microscopy. This property makes N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide a valuable tool for studying the role of ROS in various biological processes.
properties
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-9-7-10(2)12(4)16(11(9)3)24(22,23)18-15-8-13(19(20)21)5-6-14(15)17/h5-8,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEYRGWWTAKBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5211809.png)

![8-{[5-(hydroxymethyl)-2-furyl]methyl}-1-isobutyl-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5211832.png)
![2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5211833.png)
![phenyl 4-hydroxy-2-{[(4-iodo-2,6-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5211834.png)
![N-(2-furylmethyl)-2-{3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5211840.png)



![N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5211879.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5211900.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5211905.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5211910.png)
![N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide](/img/structure/B5211911.png)